molecular formula C22H30O3S B11703907 4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate

4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate

Cat. No.: B11703907
M. Wt: 374.5 g/mol
InChI Key: GIMHEBGUPVOLGE-UHFFFAOYSA-N
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Description

4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate typically involves the reaction of 4-methylphenol with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium hydroxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include sulfides or thiols.

Scientific Research Applications

4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: It is employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicine: It is investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: It is used in the production of specialty chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate involves its interaction with nucleophilic sites on target molecules. The sulfonate group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, or hydroxyl groups. This interaction can lead to the modification of proteins, enzymes, or other biomolecules, thereby altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triisopropylbenzenesulfonyl chloride: A precursor used in the synthesis of 4-Methylphenyl 2,4,6-triisopropylbenzenesulfonate.

    Triphenylsulfonium 2,4,6-triisopropylbenzenesulfonate: Another sulfonate compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both methyl and isopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C22H30O3S

Molecular Weight

374.5 g/mol

IUPAC Name

(4-methylphenyl) 2,4,6-tri(propan-2-yl)benzenesulfonate

InChI

InChI=1S/C22H30O3S/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)26(23,24)25-19-10-8-17(7)9-11-19/h8-16H,1-7H3

InChI Key

GIMHEBGUPVOLGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C

Origin of Product

United States

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